Ethyl 5-sulfanyl-1,3,4-oxadiazole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

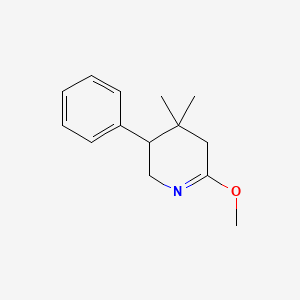

Ethyl 5-sulfanyl-1,3,4-oxadiazole-2-carboxylate is a chemical compound with the CAS Number: 61320-93-2 . Its IUPAC name is ethyl 5-mercapto-1,3,4-oxadiazole-2-carboxylate . The molecular weight of this compound is 174.18 .

Synthesis Analysis

The synthesis of compounds similar to this compound has been reported in the literature . For instance, a series of 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones were synthesized by reacting 2,4,6-trichloro-1,3,5-triazine with 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one .Molecular Structure Analysis

The InChI code for this compound is 1S/C5H6N2O3S/c1-2-9-4(8)3-6-7-5(11)10-3/h2H2,1H3,(H,7,11) . This provides a standardized textual identifier for the compound, which can be used to generate its molecular structure.科学的研究の応用

Corrosion Inhibition

One application of 1,3,4-oxadiazole derivatives is in the field of corrosion inhibition. Research has demonstrated that these compounds, such as 5-((2-methyl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-oxadiazole-2-thiol and its analogs, exhibit corrosion inhibition abilities towards mild steel in sulfuric acid. These inhibitors form a protective layer on the metal surface, indicating a mixed type of inhibition behavior. The effectiveness of these compounds is attributed to both physisorption and chemisorption mechanisms, as supported by gravimetric, electrochemical, and SEM analyses (Ammal, Prajila, & Joseph, 2018).

Antibacterial and Enzyme Inhibition

Another study focused on the synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, revealing their potential as antibacterial agents against various bacterial strains and as moderate inhibitors of α-chymotrypsin enzyme. This research underscores the antimicrobial potential of 1,3,4-oxadiazole derivatives, especially against S.typhi, K.pneumonae, and S. aureus, comparing favorably with the standard antibiotic ciprofloxacin. The study also highlighted the compounds' moderate anti-enzymatic potential and lower cytotoxicity, making them promising candidates for further medicinal chemistry exploration (Siddiqui et al., 2014).

Antioxidant and Antimicrobial Properties

Additionally, the synthesis and characterization of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives have shown good antibacterial and potent antioxidant activities. These compounds, synthesized and characterized through spectral studies and X-ray diffraction, were evaluated against Staphylococcus aureus, with some showing significant antibacterial and antioxidant efficacy. This research exemplifies the potential of 1,3,4-oxadiazole derivatives in developing new antioxidant and antimicrobial agents (Karanth, Narayana, Sarojini, Kumar, & Byrappa, 2019).

将来の方向性

The future directions for research on Ethyl 5-sulfanyl-1,3,4-oxadiazole-2-carboxylate could involve further exploration of its potential biological activities, given the interest in 1,3,4-oxadiazole derivatives as potential therapeutic agents . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.

作用機序

Target of Action

Ethyl 5-sulfanyl-1,3,4-oxadiazole-2-carboxylate is a compound that has been synthesized and studied for its antimicrobial properties . The primary targets of this compound are microbial pathogens, including both bacteria and fungi . These organisms are responsible for a variety of infectious diseases, and the compound’s action against them is crucial in controlling these infections.

Mode of Action

It is known that the compound interacts with its targets, the microbial pathogens, leading to their inhibition . This interaction likely involves the compound binding to specific proteins or enzymes within the microbial cells, disrupting their normal function and leading to cell death .

Biochemical Pathways

Given its antimicrobial activity, it is likely that the compound interferes with essential biochemical processes within the microbial cells, such as protein synthesis, cell wall synthesis, or dna replication . The disruption of these pathways leads to the death of the microbial cells and the resolution of the infection.

Result of Action

The result of the action of this compound is the inhibition of microbial growth, leading to the resolution of the infection . This is achieved through the compound’s interaction with its microbial targets and its disruption of essential biochemical pathways within these cells .

特性

IUPAC Name |

ethyl 2-sulfanylidene-3H-1,3,4-oxadiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3S/c1-2-9-4(8)3-6-7-5(11)10-3/h2H2,1H3,(H,7,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKIIXYWGLWRFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=S)O1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2976633.png)

![Tert-butyl n-[(1s,3s)-3-hydroxycyclopentyl]-n-methylcarbamate](/img/structure/B2976635.png)

![N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide](/img/structure/B2976637.png)

![N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2976641.png)

![(4-Ethoxyphenyl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2976642.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-chloro-4-fluorophenyl)methanone](/img/structure/B2976648.png)

![2-Chloro-3-[(2-cyclopentylpyrrolidin-1-yl)sulfonyl]-6-(trifluoromethyl)pyridine](/img/structure/B2976651.png)